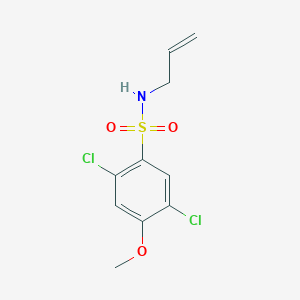
N-allyl-2,5-dichloro-4-methoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-allyl-2,5-dichloro-4-methoxybenzenesulfonamide, commonly known as ADMS, is a sulfonamide compound that has gained significant attention in the field of medicinal chemistry due to its pharmacological properties. ADMS has been extensively studied for its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders.
Mécanisme D'action
The mechanism of action of ADMS is not fully understood, but studies have suggested that it acts by inhibiting various enzymes and signaling pathways. ADMS has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins. By inhibiting MMP activity, ADMS may prevent the invasion and metastasis of cancer cells.
ADMS has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival. By inhibiting NF-κB activity, ADMS may reduce inflammation and promote apoptosis in cancer cells.
Biochemical and Physiological Effects:
ADMS has been shown to have several biochemical and physiological effects. In vitro studies have shown that ADMS inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. ADMS has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines.
In vivo studies have shown that ADMS exhibits antitumor activity in mouse models of breast cancer and colon cancer. ADMS has also been shown to reduce inflammation in mouse models of acute lung injury and rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of ADMS is its potent antitumor activity against various cancer cell lines. ADMS has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for a variety of diseases.
One of the limitations of ADMS is its low solubility in water, which can make it difficult to administer in vivo. ADMS also has a short half-life, which may limit its effectiveness as a therapeutic agent.
Orientations Futures
There are several future directions for the study of ADMS. One area of research is the development of more efficient synthesis methods for ADMS. Another area of research is the optimization of ADMS for in vivo use, such as the development of prodrugs or formulations that increase its solubility and bioavailability.
Another area of research is the investigation of ADMS as a potential therapeutic agent for other diseases, such as autoimmune disorders and infectious diseases. Finally, the development of ADMS derivatives with improved pharmacological properties may lead to the discovery of more effective therapeutic agents.
Méthodes De Synthèse
The synthesis of ADMS involves the reaction of 2,5-dichloro-4-methoxybenzenesulfonyl chloride with allylamine. The reaction is carried out in the presence of a base, such as triethylamine or pyridine, and a solvent, such as dichloromethane or chloroform. The reaction yields N-allyl-2,5-dichloro-4-methoxybenzenesulfonamide as a white solid with a melting point of 105-107°C.
Applications De Recherche Scientifique
ADMS has been the subject of several scientific studies due to its potential as a therapeutic agent. One of the most promising applications of ADMS is in the treatment of cancer. Studies have shown that ADMS exhibits potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. ADMS has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
In addition to its anticancer properties, ADMS has also been studied for its anti-inflammatory and neuroprotective effects. ADMS has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. ADMS has also been shown to protect neurons from oxidative stress and neurotoxicity, making it a potential therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
Formule moléculaire |
C10H11Cl2NO3S |
|---|---|
Poids moléculaire |
296.17 g/mol |
Nom IUPAC |
2,5-dichloro-4-methoxy-N-prop-2-enylbenzenesulfonamide |
InChI |
InChI=1S/C10H11Cl2NO3S/c1-3-4-13-17(14,15)10-6-7(11)9(16-2)5-8(10)12/h3,5-6,13H,1,4H2,2H3 |
Clé InChI |
FOOGPWHCBNYBJY-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1Cl)S(=O)(=O)NCC=C)Cl |
SMILES canonique |
COC1=CC(=C(C=C1Cl)S(=O)(=O)NCC=C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



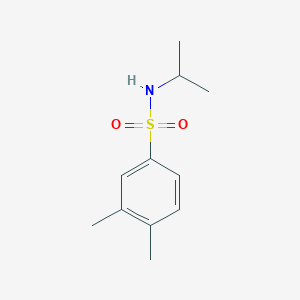
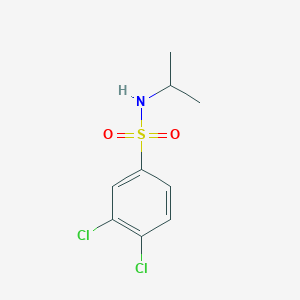

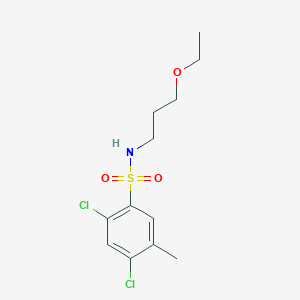
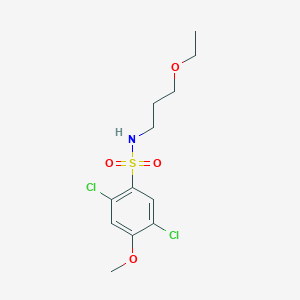
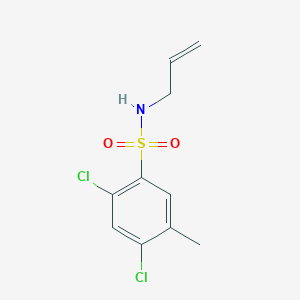
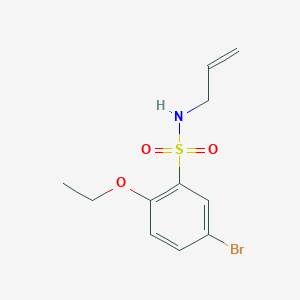
![5-[(4-Acetyl-1-piperazinyl)sulfonyl]-2-chlorophenyl pentyl ether](/img/structure/B273004.png)
![1-Acetyl-4-[(2,5-diethoxyphenyl)sulfonyl]piperazine](/img/structure/B273011.png)
![1-Acetyl-4-[(4-methoxy-2,3,5-trimethylphenyl)sulfonyl]piperazine](/img/structure/B273018.png)
![(3-Fluorophenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B273042.png)


